N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide

Description

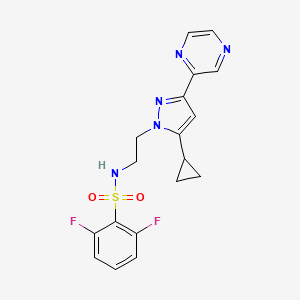

This compound is a sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazine ring at position 2. The ethyl linker connects the pyrazole moiety to the 2,6-difluorobenzenesulfonamide group.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2,6-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N5O2S/c19-13-2-1-3-14(20)18(13)28(26,27)23-8-9-25-17(12-4-5-12)10-15(24-25)16-11-21-6-7-22-16/h1-3,6-7,10-12,23H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFKHXFQQFWRHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=C(C=CC=C3F)F)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological profiles, and relevant research findings.

Molecular Details

- IUPAC Name : this compound

- Molecular Formula : C20H19F2N5O3S

- Molecular Weight : 447.5 g/mol

Structural Features

The compound features a unique combination of a pyrazole ring, a cyclopropyl group, and a difluorobenzenesulfonamide moiety. This structural diversity suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may interact with cannabinoid receptors and other signaling pathways involved in metabolic regulation and inflammation.

Pharmacological Profiles

- Cannabinoid Receptor Interaction : Analogues of this compound have shown significant affinity for cannabinoid receptors, indicating potential applications in pain management and metabolic disorders .

- Metabolic Effects : Some studies have reported that related compounds exhibit favorable effects on serum lipid parameters, suggesting a role in managing metabolic syndrome .

Case Studies and Experimental Data

- Study on Cannabinoid Receptor Agonists :

- Metabolic Syndrome Models :

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Amino-Pyrazoles | Structure | Broad-spectrum antimicrobial activity |

| Indole Derivatives | Structure | Diverse biological activities including anticancer properties |

| Pyrazinamides | Structure | Effective in inhibiting ethylene biosynthesis in plants |

This table illustrates how this compound may offer enhanced biological activity due to its unique structural features compared to simpler derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares functional motifs with other sulfonamide-pyrazole hybrids. For instance, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ) also contains a sulfonamide group linked to a pyrazolopyrimidine scaffold. Key structural differences include:

- Core heterocycle : The target compound uses a pyrazole-pyrazine system, whereas Example 53 employs a pyrazolopyrimidine fused with a chromene ring.

- Substituents : The cyclopropyl and difluorophenyl groups in the target compound contrast with the fluorophenyl and chromen-4-one moieties in Example 53.

Physicochemical Properties

| Property | Target Compound* | Example 53 () |

|---|---|---|

| Molecular weight (g/mol) | ~450 (estimated) | 589.1 |

| Melting point (°C) | Not reported | 175–178 |

| Key functional groups | Pyrazine, cyclopropyl | Chromen-4-one, fluorophenyl |

*Data for the target compound are inferred from its structure; experimental values are unavailable in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.